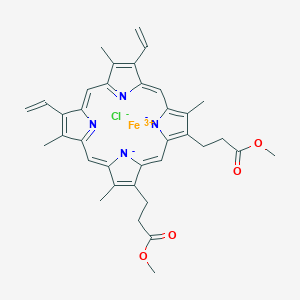
Hydrazine, 1-nitroso-1,2,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-nitroso-1,2,2-trimethyl-, also known as NTMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a colorless liquid with a pungent odor and is commonly used as a reducing agent in organic synthesis. In
Scientific Research Applications
Hydrazine, 1-nitroso-1,2,2-trimethyl- has been found to have a wide range of applications in scientific research. It is commonly used as a reducing agent in organic synthesis, where it can be used to reduce a variety of functional groups, including nitro, azide, and carbonyl groups. Hydrazine, 1-nitroso-1,2,2-trimethyl- has also been used in the synthesis of natural products and pharmaceuticals.
Mechanism Of Action
The mechanism of action of Hydrazine, 1-nitroso-1,2,2-trimethyl- is based on its ability to act as a reducing agent. It can donate electrons to other molecules, which can lead to the formation of new chemical bonds. In the case of organic synthesis, Hydrazine, 1-nitroso-1,2,2-trimethyl- can reduce functional groups, which can lead to the formation of new compounds.
Biochemical And Physiological Effects
Hydrazine, 1-nitroso-1,2,2-trimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be toxic to cells in vitro, with an IC50 value of around 1 mM. It has also been found to be mutagenic in bacterial assays.
Advantages And Limitations For Lab Experiments
One of the main advantages of Hydrazine, 1-nitroso-1,2,2-trimethyl- is its ability to act as a selective reducing agent. It can reduce specific functional groups without affecting other parts of the molecule. This can be useful in organic synthesis, where selectivity is often crucial. However, one limitation of Hydrazine, 1-nitroso-1,2,2-trimethyl- is its toxicity. It can be hazardous to handle, and care must be taken when working with it.
Future Directions
There are several potential future directions for research on Hydrazine, 1-nitroso-1,2,2-trimethyl-. One area of interest is its use in the synthesis of new compounds, particularly in the development of pharmaceuticals. Another area of interest is its potential as a reducing agent in catalytic reactions. Finally, further studies are needed to determine the biochemical and physiological effects of Hydrazine, 1-nitroso-1,2,2-trimethyl-, particularly in vivo.
Conclusion:
Hydrazine, 1-nitroso-1,2,2-trimethyl-, or Hydrazine, 1-nitroso-1,2,2-trimethyl-, is a chemical compound with a wide range of potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis, and has been found to have potential in the synthesis of natural products and pharmaceuticals. While Hydrazine, 1-nitroso-1,2,2-trimethyl- has some limitations, such as its toxicity, it remains an important tool for researchers in organic chemistry and beyond.
Synthesis Methods
Hydrazine, 1-nitroso-1,2,2-trimethyl- can be synthesized by the reaction of trimethylhydrazine with nitrosyl chloride. The reaction is carried out in anhydrous dichloromethane, and the product is purified by distillation. The yield of the reaction is typically around 70%.
properties
CAS RN |
16339-14-3 |
|---|---|
Product Name |
Hydrazine, 1-nitroso-1,2,2-trimethyl- |
Molecular Formula |
C3H9N3O |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(dimethylamino)-N-methylnitrous amide |
InChI |
InChI=1S/C3H9N3O/c1-5(2)6(3)4-7/h1-3H3 |
InChI Key |
RMXLHJXZHWJPQZ-UHFFFAOYSA-N |
SMILES |
CN(C)N(C)N=O |
Canonical SMILES |
CN(C)N(C)N=O |
Other CAS RN |
16339-14-3 |
synonyms |
1-Nitroso-1,2,2-trimethylhydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)









